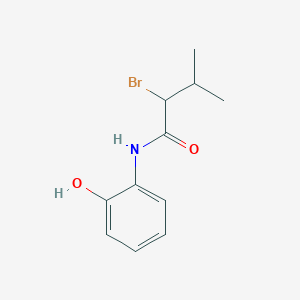

2-(2-Bromo-3-methylbutyryl)aminophenol

Overview

Description

2-(2-Bromo-3-methylbutyryl)aminophenol is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Recent studies indicate that compounds similar to 2-(2-bromo-3-methylbutyryl)aminophenol exhibit promising anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, related compounds have shown the ability to induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death .

Case Study:

A study involving derivatives of aminophenol showed that certain modifications led to enhanced anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary evaluations suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This antimicrobial action may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Case Study:

In vitro studies demonstrated that related aminophenol derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory effects of this compound. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This property could make it a candidate for treating inflammatory diseases.

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds potential for further development as a therapeutic agent. Its applications may include:

- Cancer Treatment: As a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth.

- Antimicrobial Agents: Formulating new antibiotics or antiseptics based on its antimicrobial properties.

- Anti-inflammatory Drugs: Developing medications aimed at reducing inflammation in chronic diseases.

Chemical Reactions Analysis

Acylation of the Aminophenol Moiety

The amino group undergoes chemoselective acetylation under enzymatic conditions. Using Novozym 435 (immobilized Candida antarctica lipase B) and vinyl acetate as the acyl donor, the reaction achieves 74.6% conversion at 50°C in 10 hours . The phenolic -OH group remains unaffected due to enzyme specificity.

Optimized Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Novozym 435 |

| Acyl Donor | Vinyl acetate |

| Solvent | Toluene |

| Temperature | 50°C |

| Time | 10 hours |

| Conversion | 74.6% |

This reaction produces N-acetyl derivatives, enhancing biological activity . Non-enzymatic acylation may require bases like triethylamine and polar aprotic solvents (e.g., dichloromethane).

Nucleophilic Substitution at the Bromine Site

The bromine atom in the butyryl group participates in SN2 reactions , though steric hindrance from the 3-methyl group slows kinetics .

Key Characteristics:

-

Inversion of configuration : Observed in chiral analogs during backside nucleophilic attack .

-

Reactivity : Secondary alkyl bromides exhibit moderate SN2 reactivity compared to primary (fast) or tertiary (negligible) .

Example Reaction with Hydroxide Ion:

Conditions : Polar solvents (e.g., DMF), elevated temperatures .

Elimination Reactions

Under basic conditions, HBr elimination forms α,β-unsaturated ketones. For example, treatment with NaOH in ethanol yields a conjugated enone:

Deuterium-tracking studies in analogous bromoalkanes confirm double bond intermediates , with alkenes detected via NMR .

Product Distribution in Similar Systems :

| Product | Percentage |

|---|---|

| 2-Bromo-2-methylbutane | 94.5% |

| 2-Bromo-3-methylbutane | 3.4% |

| Alkenes (e.g., 2-methyl-2-butene) | 2.1% |

Carbocation Rearrangements

In SN1 pathways, bromine departure generates a carbocation, which may undergo methyl shifts to form tertiary carbocations. For example:

This mechanism is less favored due to steric hindrance but observed in microwave-assisted reactions .

Analytical Monitoring

Reactions are tracked via:

-

TLC : Rf values correlate with polarity changes (e.g., acetylation reduces polarity).

-

HPLC : Quantifies conversion rates (e.g., 74.6% acetylation ).

-

NMR : Detects deuteration patterns and structural rearrangements .

Biological Activity Modulation

Derivatives from acylation or substitution show enhanced interactions with enzymes (e.g., MDM2/XIAP inhibition in anticancer studies ).

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-bromo-N-(2-hydroxyphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)10(12)11(15)13-8-5-3-4-6-9(8)14/h3-7,10,14H,1-2H3,(H,13,15) |

InChI Key |

NYMDHBGVMNVAFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1O)Br |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.